Ergosterol peroxide glucoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

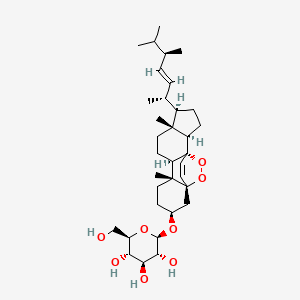

Ergosterol peroxide glucoside is a bioactive compound derived from ergosterol, a sterol found in fungi, algae, and some plants. This compound exhibits a range of pharmacological activities, including anticancer, antibacterial, antiviral, and antioxidant properties . It is a glucoside derivative of ergosterol peroxide, which means it has a glucose molecule attached to the ergosterol peroxide structure.

生化分析

Biochemical Properties

Ergosterol peroxide glucoside plays a significant role in biochemical reactions, particularly in the context of its anti-inflammatory activity. It interacts with various enzymes and proteins, modulating their activity to exert its effects. For instance, this compound has been shown to suppress inflammatory responses in macrophages, a type of immune cell . This interaction likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase, which are key players in the inflammatory pathway.

Cellular Effects

This compound influences various cellular processes, particularly in immune cells and cancer cells. In macrophages, it reduces the production of pro-inflammatory cytokines, thereby dampening the inflammatory response . In cancer cells, such as HT29 colon adenocarcinoma cells, this compound inhibits cell proliferation and induces apoptosis . These effects are mediated through the modulation of cell signaling pathways, including the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to and inhibits enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase . Additionally, it modulates the expression of genes associated with inflammation and cell proliferation, thereby exerting its anti-inflammatory and anti-cancer effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ergosterol peroxide glucoside typically involves the isolation of ergosterol from natural sources such as fungi or algae. Ergosterol is then subjected to oxidation to form ergosterol peroxide. The glucosylation of ergosterol peroxide is achieved through enzymatic or chemical methods, where a glucose molecule is attached to the ergosterol peroxide structure .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of ergosterol from fungal sources, followed by its oxidation and glucosylation. The process is optimized for high yield and purity, using advanced chromatographic techniques for isolation and purification .

化学反应分析

Types of Reactions: Ergosterol peroxide glucoside undergoes various chemical reactions, including:

Oxidation: Ergosterol peroxide can be further oxidized to form different derivatives.

Reduction: The peroxide group can be reduced to form ergosterol derivatives.

Substitution: The glucose moiety can be substituted with other sugar molecules or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Enzymatic or chemical methods using glycosyltransferases or chemical glycosylation reagents.

Major Products Formed:

Oxidation: Formation of various oxidized derivatives of ergosterol peroxide.

Reduction: Formation of ergosterol and its reduced derivatives.

Substitution: Formation of different glucoside derivatives with varying sugar moieties.

科学研究应用

Ergosterol peroxide glucoside has a wide range of scientific research applications:

Chemistry: Used as a chemical probe to study sterol metabolism and biosynthesis.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its anticancer, antibacterial, antiviral, and antioxidant properties.

Industry: Utilized in the development of nutraceuticals and functional foods due to its bioactive properties.

作用机制

Ergosterol peroxide glucoside exerts its effects through multiple mechanisms:

Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by modulating the cell cycle and triggering caspase activation.

Antioxidant Activity: Protects cells from oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes.

Antibacterial and Antiviral Activity: Disrupts the cell membrane integrity of bacteria and viruses, leading to their inactivation.

相似化合物的比较

Ergosterol peroxide glucoside is unique due to its glucoside moiety, which enhances its solubility and bioavailability compared to ergosterol peroxide. Similar compounds include:

Ergosterol: The parent compound, which lacks the peroxide and glucoside groups.

Ergosterol Peroxide: The oxidized form of ergosterol without the glucoside moiety.

Ergosterol Peroxide Derivatives: Various derivatives with different functional groups attached to the ergosterol peroxide structure

This compound stands out due to its enhanced solubility and bioavailability, making it a more effective bioactive compound for various applications.

生物活性

Ergosterol peroxide glucoside (EPG) is a bioactive compound derived from various fungi, particularly mushrooms. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of EPG, supported by data tables, case studies, and detailed research findings.

This compound is classified under the steroid family and has the molecular formula C34H54O8 . Its structure consists of a peroxide group attached to ergosterol, which enhances its biological activity.

Anticancer Properties

Numerous studies have investigated the anticancer effects of EPG. For instance, ergosterol peroxide has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (HepG2) and triple-negative breast cancer cells. The mechanism involves the activation of Foxo3-mediated signaling pathways, leading to increased expression of pro-apoptotic proteins such as Puma and Bax while inhibiting oncogenic signals from pAKT and c-Myc .

Table 1: Summary of Anticancer Effects of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 23 | Activation of Foxo3; increased Bax and Puma |

| JHH-1 | 20 | Inhibition of cell viability |

| SNU-449 | 18 | Induction of apoptosis |

| Triple-negative breast | 15 | Anti-proliferative effects |

Anti-inflammatory Effects

EPG exhibits significant anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For example, in a study involving 3T3-L1 adipocytes, EPG reduced triglyceride accumulation and modulated adipogenic transcription factors .

Table 2: Anti-inflammatory Effects of this compound

| Model | Effect Observed | Concentration (μM) |

|---|---|---|

| 3T3-L1 Cells | Reduced triglyceride synthesis | 10-20 |

| Murine Models | Decreased IL-6 and TNF-α levels | 300-500 |

Antimicrobial Activity

EPG has demonstrated antimicrobial properties against a range of pathogens. It exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents. The compound's efficacy against various strains has been documented, highlighting its role in traditional medicine practices .

Case Studies

-

Hepatocellular Carcinoma Study :

In vitro studies revealed that EPG significantly inhibited the viability of HepG2 cells in a dose-dependent manner. Flow cytometry analyses indicated that EPG treatment led to cell cycle arrest in the G1 phase and induced apoptosis after prolonged exposure . -

Adipocyte Differentiation Study :

A study focused on the effects of EPG on 3T3-L1 cells showed that EPG inhibited adipocyte differentiation by modulating key signaling pathways involved in lipid metabolism. The results suggest its potential role in obesity management by regulating fat accumulation .

Research Findings

Recent findings indicate that this compound is metabolically stable in liver microsomes and plasma, showing promise for therapeutic applications without significant toxicity . Moreover, it has been found to accumulate in the endoplasmic reticulum within cells, suggesting a targeted action mechanism against cancer cells .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/b8-7+/t20-,21+,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJZKFPVVUQBMB-AGBBTXFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)OO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。